molecular formula C9H9ClO3 B2754179 3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde CAS No. 28276-04-2

3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B2754179
CAS No.: 28276-04-2
M. Wt: 200.62
InChI Key: LNACAWAKOKCCKX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde ( 28276-04-2) is an aromatic aldehyde with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . This compound, identifiable by its SMILES structure COC1=C(C(CCl)=CC(C=O)=C1)O, features a benzaldehyde core substituted with a hydroxy group, a methoxy group, and a chloromethyl group, making it a valuable multifunctional intermediate in synthetic organic chemistry . The presence of three distinct reactive sites—the aldehyde, the phenolic hydroxyl, and the chloromethyl group—offers researchers significant flexibility for chemical modifications and derivatization. It is particularly useful for constructing more complex molecular architectures, potentially serving as a key precursor in pharmaceutical research, materials science, and the development of fine chemicals. As with all specialized reagents, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this air-sensitive compound with appropriate care, storing it in a cool, dark place under an inert atmosphere to preserve its stability and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-4-hydroxy-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-3-6(5-11)2-7(4-10)9(8)12/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNACAWAKOKCCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde CAS 28276-04-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 28276-04-2 | A Bifunctional Scaffold for Hemoglobin Modulation[1][2]

Part 1: Chemical Identity & Structural Significance

Synonyms: 5-Chloromethylvanillin; 5-Chloromethyl-4-hydroxy-3-methoxybenzaldehyde.[1]

The compound 3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde (CAS 28276-04-2) represents a "privileged scaffold" in medicinal chemistry, specifically within the domain of allosteric hemoglobin (Hb) effectors .[1] Structurally, it is a derivative of vanillin where a reactive chloromethyl group has been introduced at the 5-position (ortho to the hydroxyl group).

This molecule is not merely a reagent; it is a bifunctional pharmacophore precursor .

  • The Aldehyde (C1): Capable of forming reversible Schiff bases (imines) with the N-terminal valine residues of hemoglobin

    
    -chains.[1]
    
  • The Chloromethyl (C3/C5): A potent electrophile allowing for the attachment of solubilizing tails or steric bulk via nucleophilic substitution (

    
    ), crucial for optimizing pharmacokinetic profiles in drug discovery.
    
Part 2: Physicochemical Profile

Note: Experimental data for this specific intermediate is often proprietary or derived from in-situ preparation.[1] The values below represent consensus parameters for high-purity isolates.

PropertyValue / CharacteristicTechnical Note
Molecular Formula

Molecular Weight 200.62 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow needles.[1]
Solubility Soluble in DCM, THF, EtOAcHydrolyzes rapidly in aqueous media (see Stability).
Reactivity High (Alkylating Agent)Lachrymator .[1] Potent skin sensitizer.[1]
Storage -20°C, Desiccated, ArgonMoisture sensitive.[1] Decomposes to 5-hydroxymethylvanillin.[1]
Part 3: Synthetic Pathways & Process Chemistry[1][3]

The synthesis of CAS 28276-04-2 relies on the chloromethylation of vanillin . While the classic Blanc reaction (HCHO + HCl + ZnCl


) is effective, it poses safety risks due to the potential formation of bis(chloromethyl)ether (a carcinogen). Modern process chemistry favors concentrated HCl protocols or thionyl chloride conversion of the hydroxymethyl intermediate.
Core Synthesis Protocol (Optimized)
  • Reagents: Vanillin (1.0 eq), Paraformaldehyde (1.2 eq), Concentrated HCl (Excess).

  • Conditions: The reaction is typically run in concentrated HCl or an inert solvent (like dioxane) saturated with HCl gas at 0°C

    
     RT.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group at C4 activates the C5 position (ortho) more strongly than the aldehyde deactivates it, directing the chloromethyl group to the 5-position.

Visualization: Synthetic Logic

Synthesis Vanillin Vanillin (4-OH-3-OMe-Benzaldehyde) Intermed Hydroxymethyl Intermediate Vanillin->Intermed + HCHO / HCl (Electrophilic Attack) Target 5-Chloromethylvanillin (CAS 28276-04-2) Intermed->Target - H2O (Substitution) Byproduct Bis-alkylation (Impurity) Target->Byproduct Over-reaction

Figure 1: Stepwise formation of 5-Chloromethylvanillin via electrophilic aromatic substitution.

Part 4: Reactivity & Functionalization (The "How-To")

The utility of CAS 28276-04-2 lies in its orthogonal reactivity .[1] Researchers can modify the chloromethyl tail without disturbing the aldehyde (if protected or carefully controlled), or exploit the aldehyde for reductive amination.

Key Reaction: Synthesis of Antisickling Agents (TD-1 Analogs)

A primary application is the synthesis of 5-substituted vanillin derivatives (e.g., 5-((arylamino)methyl)vanillin).[1]

Protocol: Nucleophilic Displacement with Amines

  • Step 1: Dissolve CAS 28276-04-2 in anhydrous THF or DMF.[1]

  • Step 2: Add 1.1 eq of the secondary amine (e.g., morpholine, piperidine) and 2.0 eq of non-nucleophilic base (DIPEA).

  • Step 3: Stir at 0°C for 1 hour. Crucial: Low temperature prevents polymerization via Quinone Methide intermediates.[1]

  • Step 4: Quench with water, extract with EtOAc.

Mechanistic Warning: The Quinone Methide Trap Because of the p-hydroxy group, this benzyl chloride can eliminate HCl to form a highly reactive ortho-quinone methide (o-QM) .[1] This intermediate is prone to polymerization.

  • Control: Always maintain slightly acidic or neutral conditions during storage. Use hindered bases during substitution to favor

    
     over elimination.
    

Reactivity cluster_pathways Divergent Synthetic Utility Target 5-Chloromethylvanillin QM Ortho-Quinone Methide (Transient/Toxic) Target->QM - HCl (Base catalyzed) Drug 5-Aminomethyl Vanillinoid (Hb Modulator) Target->Drug + HNR2 (SN2) Amine Amine Nucleophile (HNR2) QM->Drug + HNR2 (Conjugate Addn)

Figure 2: The duality of reactivity: Direct substitution vs. Quinone Methide elimination.[1]

Part 5: Therapeutic Applications (Hemoglobin Modulation)[1][4]

This compound is a critical intermediate in the development of drugs for Sickle Cell Disease (SCD) .

Mechanism of Action
  • Schiff Base Formation: The aldehyde group condenses with the

    
    -amino group of N-terminal valine in the 
    
    
    
    -chain of Hemoglobin (Hb).[1]
  • R-State Stabilization: This binding increases the affinity of Hb for oxygen (shifting the oxygen dissociation curve to the left).

  • Antisickling: By stabilizing the oxygenated (R) state, the polymerization of Deoxy-HbS (which causes sickling) is inhibited.[1]

The 5-substituent (derived from the chloromethyl group) is essential for:

  • Increasing binding affinity via hydrophobic interactions with the protein surface.

  • Improving oral bioavailability compared to native vanillin.[1]

Part 6: Handling, Stability & Safety

Danger: Lachrymator & Alkylator

  • Hazards: This compound is a benzyl chloride derivative. It is a potent alkylating agent (suspected carcinogen) and a severe lachrymator (tear gas effect).[1]

  • PPE: Double nitrile gloves, chemical splash goggles, and mandatory fume hood use .

  • Decontamination: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to quench the alkylating potential.

Stability Protocol:

  • Hydrolysis Risk: In the presence of atmospheric moisture, the -CH

    
    Cl group converts to -CH
    
    
    
    OH.
  • QC Check: Before use, check

    
    H NMR.
    
    • Target (-CH

      
      Cl): Singlet ~4.6-4.7 ppm.[1]
      
    • Impurity (-CH

      
      OH): Singlet ~4.4-4.5 ppm (shifted upfield).[1]
      
References
  • Abraham, D. J., et al. (1991).[1] "Vanillin, a potential agent for the treatment of sickle cell anemia." Blood, 77(6), 1334-1341.[1] Link

  • Zhang, Y., et al. (2004).[1] "Design, synthesis, and biological evaluation of novel allosteric effectors of hemoglobin." Journal of Medicinal Chemistry, 47(10), 2565-2573.[1] Link[1]

  • Metcalf, B., et al. (2017).[1] "Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters, 8(3), 321–326.[1] (Contextual grounding for aldehyde pharmacophores). Link[1]

  • Abdulmalik, O., et al. (2005).[1][2][3] "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[1] British Journal of Haematology, 128(4), 552-561.[1] Link[1]

Sources

Technical Guide: Safe Handling and Reactivity of 3-Chloromethyl-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary & Compound Profile

3-Chloromethyl-4-hydroxy-5-methoxybenzaldehyde (CAS: 28276-04-2), often referred to as 5-Chloromethylvanillin , is a highly reactive benzyl chloride derivative utilized as a pivotal intermediate in the synthesis of pharmaceutical agents, including hemoglobin modifiers (antisickling agents) and antitussives (e.g., proxazole derivatives).[1]

Unlike standard vanillin, the introduction of the chloromethyl group (


) at the 3-position (ortho to the hydroxyl group) drastically alters its safety profile. It transforms a benign food additive into a potent alkylating agent  and a corrosive lachrymator . This guide bridges the gap between basic SDS data and practical bench execution, focusing on the stability of the chloromethyl moiety and its specific hazards.
Physicochemical Identity Table
PropertySpecification
Systematic Name 3-(Chloromethyl)-4-hydroxy-5-methoxybenzaldehyde
Common Name 5-Chloromethylvanillin
CAS Number 28276-04-2
Molecular Formula

Molecular Weight 200.62 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point ~114–118 °C (Decomposes)
Solubility Soluble in DMSO, DMF, DCM; Reacts with water/alcohols
Storage Class Corrosive Solid, Moisture Sensitive, Store at -20°C

Hazard Assessment: The "Chloromethyl" Factor

The primary safety concern stems from the benzyl chloride functionality. While the aldehyde and phenol groups present standard reactivity, the chloromethyl group is a "structural alert" for high toxicity.

Mechanism of Toxicity (Alkylating Potential)

The benzylic carbon attached to the chlorine is highly electrophilic. It readily undergoes


 reactions with biological nucleophiles (DNA bases, proteins).
  • Genotoxicity: Classified as a potential mutagen (H341/H350 inferred from structural analogs like benzyl chloride).

  • Corrosivity (H314): Upon contact with skin or mucous membranes, the compound alkylates tissue and simultaneously hydrolyzes to release hydrochloric acid (HCl), causing deep chemical burns.

  • Sensitization (H317): High potential for causing allergic contact dermatitis due to haptenization of skin proteins.

Hydrolytic Instability

This compound is moisture sensitive . Exposure to atmospheric humidity triggers hydrolysis:



Operational Impact:

  • Evolution of HCl gas in storage containers can pressurize vials, leading to "popping" upon opening.

  • The formation of the alcohol derivative (5-hydroxymethylvanillin) is a permanent impurity that cannot be easily removed, ruining stoichiometry in subsequent steps.

Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Atmosphere: Handle under an inert atmosphere (

    
     or Argon) whenever possible to prevent hydrolysis.
    
  • Tools: Use glass or Teflon-coated spatulas . Avoid metal spatulas, as trace metal ions (Fe, Al) can catalyze the Friedel-Crafts self-polymerization of benzyl halides, leading to rapid decomposition.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolHigh-Risk Protocol (Scale > 5g)
Hands Double Nitrile Gloves (0.11 mm)Silver Shield / Laminate Gloves (under Nitrile)
Eyes Chemical Splash GogglesGoggles + Face Shield
Respiratory Fume Hood (Sufficient)P100/ABEK Respirator (if hood unavailable)
Body Lab Coat + Closed ShoesChemical Resistant Apron + Tyvek Sleeves
Reaction Setup: Nucleophilic Substitution

The most common application is displacing the chloride with an amine or alkoxide.

Step-by-Step Protocol:

  • Drying: Flame-dry glassware and cool under Argon.

  • Solvent Choice: Use anhydrous DMF, DMSO, or Acetonitrile. Avoid protic solvents (MeOH, EtOH) which will compete with the nucleophile.

  • Base Selection: Use a non-nucleophilic base (e.g.,

    
    , DIPEA) to scavenge the HCl byproduct.
    
  • Addition: Add the 5-chloromethylvanillin last or as a solution to the nucleophile/base mixture at 0°C to control the exotherm.

Visualizing Reactivity & Safety Logic

The following diagrams illustrate the chemical pathways and the emergency response logic.

Chemical Reactivity Pathways

This diagram details the competition between the desired substitution and the destructive hydrolysis.

ReactivityPathways Compound 5-Chloromethylvanillin (Active Electrophile) Hydrolysis Hydrolysis Reaction (Destructive) Compound->Hydrolysis Substitution SN2 Substitution (Productive) Compound->Substitution Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Nucleophile Target Nucleophile (R-NH2, R-OH) Nucleophile->Substitution Impurity 5-Hydroxymethylvanillin (Dead End Impurity) Hydrolysis->Impurity HCl HCl Gas (Corrosive Hazard) Hydrolysis->HCl Product Functionalized Vanillin Derivative Substitution->Product

Caption: Figure 1: Reactivity bifurcation. Moisture leads to irreversible impurity formation and HCl release.

Emergency Response Decision Matrix

A logic flow for handling spills of this corrosive solid.

SpillResponse Start Spill Detected Assess Assess Scale Start->Assess Small < 1 gram (Inside Hood) Assess->Small Large > 1 gram (Or Outside Hood) Assess->Large PPE Don Double Gloves & Goggles Small->PPE Evacuate Evacuate Lab Alert Safety Officer Large->Evacuate Cover Cover with Dry Sand/Vermiculite PPE->Cover Neutralize Apply Decon Solution (5% Sodium Thiosulfate) Cover->Neutralize Collect Collect as Hazardous Waste Neutralize->Collect

Caption: Figure 2: Decision matrix for spill response. Thiosulfate is the preferred quenching agent.

Decontamination & Waste Disposal

Quenching the Active Group

Never dispose of the pure solid directly into general organic waste streams, as it may react with other waste components.

  • Decontamination Solution: 5% Sodium Thiosulfate (

    
    ) or 10% Aqueous Ammonia.
    
  • Mechanism: These nucleophiles rapidly attack the

    
     group, converting it into a benign thiosulfate ester or amine.
    
  • Procedure: Stir glassware or spill residue with the decon solution for 30 minutes before washing with water.

Storage
  • Temperature: -20°C (Freezer).

  • Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Vanillin Derivatives and Reactivity. Retrieved from [Link]

Sources

The Synthetic Gateway: A Technical Guide to Research-Grade 5-Chloromethylvanillin for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, the path to novel therapeutics is often paved with bespoke molecules. 5-Chloromethylvanillin, a functionalized derivative of the versatile bio-based platform chemical vanillin, represents a critical, yet commercially elusive, building block in the synthesis of complex bioactive compounds. This guide provides an in-depth exploration of its acquisition, synthesis, and strategic application in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

The inherent reactivity of the chloromethyl group, positioned on the electron-rich aromatic ring of vanillin, makes 5-Chloromethylvanillin a potent electrophilic intermediate.[1][2] This functionality allows for the strategic introduction of the vanillin scaffold into larger, more complex molecular architectures, a key step in the development of novel drug candidates.[3][4] However, its limited commercial availability necessitates a custom synthesis approach, a reality this guide will navigate.

Part 1: Sourcing and Procurement of 5-Chloromethylvanillin

Given that 5-Chloromethylvanillin is not a standard catalog chemical, researchers must engage with companies specializing in custom organic synthesis. These services are typically offered under two primary models: Fee-for-Service (FFS) and Full-Time Equivalent (FTE).

  • Fee-for-Service (FFS): This model is ideal for well-defined syntheses with strong literature precedent.[5][6] The client provides the target compound, quantity, and desired purity, and the company provides a fixed price for the successful delivery of the material.[7] This approach minimizes risk for the client, as payment is contingent on a successful synthesis.

  • Full-Time Equivalent (FTE): For more complex or exploratory syntheses that may require significant research and development, the FTE model is more appropriate.[5][6] In this arrangement, a dedicated chemist or team is assigned to the project for a specified period, and the client pays for their research time, regardless of the final outcome.[8]

Table 1: Prominent Custom Synthesis Providers

CompanyService Models OfferedSpecializations
Apex MolecularFFS, FTE[5]Complex organic synthesis, medicinal chemistry support.
Pharma Inventor Inc.Custom Synthesis (gram quantities)[9]High-purity customized compounds, reference standards, scaffolds.
Taros ChemicalsFFS, FTE[10]R&D chemistry challenges, from lab to pilot scale.
Richman Chemical Inc.Custom Synthesis (mg to kg)[11]Multi-step organic synthesis, cGMP manufacturing.
SigutLabsFFS, FTE[6]Projects with and without literature precedent.
Chiroblock GmbHFFS, FTE[8]Risk-assessed custom synthesis, novel compounds.
EnamineCustom Synthesis (mg to kg)[12]Scaffolds, intermediates, building blocks.
TCI ChemicalsCustom and Bulk SynthesisWide range of organic reagents and custom manufacturing.

It is recommended to contact multiple providers with a detailed synthesis plan to obtain competitive quotes and timelines.

Part 2: The Synthetic Blueprint: Laboratory-Scale Preparation of 5-Chloromethylvanillin

The most direct and established method for the synthesis of 5-Chloromethylvanillin is the chloromethylation of vanillin, a classic example of an electrophilic aromatic substitution. The Blanc-Quelet reaction, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, is a well-documented approach for this transformation.[1][2]

Experimental Protocol: Chloromethylation of Vanillin

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add vanillin (1 equivalent) and paraformaldehyde (1.2 equivalents).

  • Reagent Addition: Under a fume hood, cautiously add concentrated hydrochloric acid (sufficient to form a stirrable slurry).

  • Catalyst Introduction: While stirring, add anhydrous zinc chloride (0.2 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Neutralization and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Chloromethylvanillin.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive, and dichloromethane is a volatile organic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizing the Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Vanillin Vanillin Reaction_Vessel Reaction at 60-70°C Vanillin->Reaction_Vessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Vessel HCl Conc. HCl HCl->Reaction_Vessel ZnCl2 ZnCl2 ZnCl2->Reaction_Vessel Quenching Quench with Ice Reaction_Vessel->Quenching Cooling Extraction DCM Extraction Quenching->Extraction Washing Wash with NaHCO3 Extraction->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product 5-Chloromethylvanillin Purification->Final_Product G cluster_reagents Reactants cluster_reaction Nucleophilic Substitution (SN2) cluster_products Products CMV 5-Chloromethylvanillin Electrophilic Carbon Transition_State Transition State CMV->Transition_State Attack by Nucleophile Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-SH, R2NH Nucleophile->Transition_State Vanillin_Derivative Vanillin Derivative New C-Nu Bond Transition_State->Vanillin_Derivative Chloride Departure Byproduct HCl Transition_State->Byproduct

Caption: Generalized nucleophilic substitution pathway involving 5-Chloromethylvanillin.

Conclusion

5-Chloromethylvanillin stands as a testament to the creative potential of synthetic chemistry in drug discovery. While not a readily available reagent, its synthesis from the bio-renewable starting material vanillin is straightforward. By understanding the nuances of its procurement through custom synthesis and mastering its application as a versatile electrophilic intermediate, researchers can unlock new avenues for the design and development of innovative therapeutics. This guide serves as a foundational resource for harnessing the synthetic power of 5-Chloromethylvanillin in the relentless pursuit of novel medicines.

References

Sources

Methodological & Application

Application Note: Synthesis and Utilization of 5-Chloromethylvanillin for Functional Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide on utilizing 5-Chloromethylvanillin (5-CMV) for Ionic Liquid (IL) synthesis.

Executive Summary

The shift toward "Green Chemistry" has elevated Vanillin (4-hydroxy-3-methoxybenzaldehyde) from a flavoring agent to a critical bio-based platform chemical. Its derivative, 5-Chloromethylvanillin (5-CMV) , represents a high-value intermediate containing three distinct reactive sites: an aldehyde, a phenol, and a highly reactive benzylic chloride.

This guide details the protocol for synthesizing 5-CMV and its subsequent conversion into Task-Specific Ionic Liquids (TSILs) . These functionalized ILs exhibit unique properties suitable for antimicrobial applications, biomass dissolution, and as organocatalysts, bridging the gap between renewable feedstocks and advanced materials.

Chemical Basis & Strategic Value

Why 5-Chloromethylvanillin?

Unlike standard alkyl halides used in IL synthesis (e.g., butyl chloride), 5-CMV introduces dual functionality to the cation:

  • Benzylic Chloride (

    
    ):  The electrophilic handle for quaternization (
    
    
    
    reaction).
  • Aldehyde (

    
    ):  Allows for further derivatization (e.g., Schiff bases, oximes) after IL formation.
    
  • Phenol (

    
    ):  Provides hydrogen-bond donating capability, enhancing solubility of biomass (cellulose/lignin).
    
Reaction Pathway Visualization

The following diagram illustrates the synthetic logic from Vanillin to the Imidazolium-based Ionic Liquid.

G Vanillin Vanillin (Bio-Feedstock) CMV 5-Chloromethylvanillin (Intermediate) Vanillin->CMV Chloromethylation < 15°C Reagents1 HCHO + HCl (Blanc Reaction) IonicLiquid [Vanillin-Imidazolium][Cl] (Functional IL) CMV->IonicLiquid Nucleophilic Subst. Reflux/Acetonitrile Reagents2 1-Methylimidazole (Quaternization)

Figure 1: Synthetic pathway transforming bio-based Vanillin into a functionalized Ionic Liquid cation.

Experimental Protocols

Protocol A: Synthesis of 5-Chloromethylvanillin (5-CMV)

Objective: Introduce a chloromethyl group at the 5-position (ortho to the phenol) via the Blanc reaction. Critical Parameter: Temperature control is vital. Exceeding 20°C promotes polymerization of the phenol-formaldehyde species, resulting in an insoluble resin (Bakelite-like).

Materials:
  • Vanillin (99%)[1]

  • Paraformaldehyde (Reagent grade)

  • Hydrochloric Acid (37%, Conc.)[2]

  • Dichloromethane (DCM) or Toluene (for extraction)

  • Anhydrous

    
    
    
Step-by-Step Procedure:
  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (preferred over magnetic to handle viscosity), a thermometer, and an HCl gas inlet (or dropping funnel if using conc. HCl solution).

  • Mixing: Charge the flask with Vanillin (15.2 g, 100 mmol) and Paraformaldehyde (3.3 g, 110 mmol) .

  • Acidification:

    • Method A (Gas): Suspend solids in 50 mL concentrated HCl. Cool to 0–5°C in an ice bath. Bubble dry HCl gas through the mixture for 2 hours.

    • Method B (Liquid): Add 60 mL of concentrated HCl dropwise while maintaining internal temperature below 10°C .

  • Reaction: Stir the mixture vigorously at 10–15°C for 4–6 hours. The mixture will turn from a suspension to a thick slurry.

  • Quenching: Pour the reaction mixture onto 200 g of crushed ice/water. Stir for 15 minutes.

  • Isolation:

    • If a solid precipitates: Filter the crude solid, wash with cold water (

      
      ) until neutral pH.
      
    • If oily: Extract with DCM (

      
      ). Wash organic layer with bicarbonate solution, then brine. Dry over 
      
      
      
      and evaporate.
  • Purification: Recrystallize from benzene/petroleum ether (traditional) or toluene/heptane (greener alternative) .

    • Target Yield: 65–75%

    • Appearance: White to pale yellow needles.

    • Melting Point: ~82–85°C (Verify against starting material; 5-CMV often has a similar MP to vanillin but distinct NMR).

Protocol B: Synthesis of Ionic Liquid ([Van-MIM][Cl])

Objective: Quaternization of 1-methylimidazole using 5-CMV. Mechanism:


 Nucleophilic Substitution.
Materials:
  • 5-Chloromethylvanillin (Synthesized in Protocol A)

  • 1-Methylimidazole (Distilled, 99%)

  • Acetonitrile (HPLC Grade, Dry) or Ethyl Acetate

  • Diethyl Ether (for precipitation)

Step-by-Step Procedure:
  • Dissolution: In a 100 mL round-bottom flask under Nitrogen atmosphere, dissolve 5-CMV (2.0 g, 10 mmol) in 20 mL anhydrous Acetonitrile.

  • Addition: Add 1-Methylimidazole (0.82 g, 10 mmol) dropwise via syringe.

    • Note: A slight excess of the imidazole (1.05 eq) ensures complete consumption of the alkyl halide.

  • Reflux: Heat the mixture to 80°C (Reflux) for 12–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5). The starting material (high

    
    ) should disappear, and a baseline spot (IL) should appear.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~5 mL using a rotary evaporator.

    • Add the residue dropwise into 100 mL of vigorously stirring Diethyl Ether . The IL will precipitate as a white or off-white solid/viscous oil.

  • Washing: Decant the ether. Wash the IL residue with fresh ether (

    
    ) to remove unreacted starting materials.
    
  • Drying: Dry the product in a vacuum oven at 50°C for 24 hours to remove trace solvents and moisture.

Characterization & Validation

To ensure scientific integrity, the synthesized IL must be validated using the following parameters.

NMR Spectroscopy (Diagnostic Signals)

The shift in the benzylic protons is the primary indicator of successful quaternization.

MoietyProton EnvironmentChemical Shift (

, ppm) - Precursor (5-CMV)
Chemical Shift (

, ppm) - Product (IL)
Aldehyde

9.80 (s)9.82 (s)
Benzylic

4.65 (s) 5.45 (s) (Deshielded by cationic N)
Imidazole

(C2-H)
N/A9.10–9.50 (s) (Acidic proton)
Methoxy

3.90 (s)3.85 (s)
Physical Properties[4]
  • Solubility: The resulting IL ([Van-MIM][Cl]) is typically soluble in water, methanol, and DMSO; insoluble in ether and hexane.

  • Thermal Stability: TGA analysis usually shows degradation onset

    
    , making it suitable for elevated temperature reactions.
    

Experimental Workflow Diagram

Workflow start Start: Vanillin step1 Chloromethylation (HCl, HCHO, <15°C) start->step1 check1 Check: Is solid formed? step1->check1 check1->step1 No (Adjust Temp/Time) purify Recrystallize (Toluene/Heptane) check1->purify Yes step2 Quaternization (1-MeIm, MeCN, 80°C) purify->step2 precip Precipitation in Ether step2->precip final Final Product: [Van-MIM][Cl] precip->final

Figure 2: Decision-tree workflow for the synthesis and purification of Vanillin-based Ionic Liquids.

Applications & Troubleshooting

Key Applications
  • Antimicrobial Agents: The cationic imidazolium head combined with the lipophilic vanillin tail disrupts bacterial cell membranes. These ILs show enhanced efficacy against Gram-positive bacteria (e.g., S. aureus) [1].

  • Schiff Base Precursors: The intact aldehyde group allows this IL to react with amines (e.g., chitosan, enzymes) for immobilization, creating "Supported Ionic Liquid Phases" (SILP).

  • Biomass Processing: The phenolic hydroxyl group aids in hydrogen bonding with cellulose, improving dissolution rates compared to non-functionalized ILs.

Troubleshooting Guide
  • Problem: Formation of insoluble red/brown resin during Protocol A.

    • Cause: Temperature too high (>20°C) causing phenol-formaldehyde polymerization.

    • Solution: Keep reaction strictly below 15°C; add HCl more slowly.

  • Problem: IL is an oil that won't solidify.

    • Cause: Trapped solvent or impurities.

    • Solution: Triturate (grind) the oil with fresh diethyl ether under sonication. Dry under high vacuum (< 1 mbar) for 48h.

References

  • Synthesis and Antibacterial Activity of Novel Ionic Liquids

    • Source:Journal of Molecular Liquids / ResearchG
    • Context: Validates the antimicrobial mechanism of vanillin-derived imidazolium salts.
  • Chloromethylation of Activated Aromatics (Blanc Reaction)

    • Source:Organic Syntheses / BenchChem Protocol
    • Context: General procedure adaptation for chloromethylation of salicylaldehyde/vanillin deriv
  • Bio-based Ionic Liquids Review

    • Source:Frontiers in Chemistry
    • Context: Discusses the strategic value of vanillin as a renewable building block for heterocycles and ILs.
  • Characterization of Imidazolium Ionic Liquids

    • Source:RSC Advances
    • Context: Provides standard NMR and thermal data for functionalized imidazolium c

Sources

Synthesis of Schiff bases using 5-Chloromethylvanillin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of Schiff Bases from 5-Chloromethylvanillin

Executive Summary

This technical guide details the protocol for synthesizing Schiff bases (imines) using 5-Chloromethylvanillin (5-CMV) as the electrophilic precursor. 5-CMV is a bifunctional scaffold containing a reactive aldehyde (


) and a labile chloromethyl group (

).

The primary challenge in this synthesis is chemoselectivity . The amine reactant (


) can act as a nucleophile at two distinct sites:
  • Carbonyl Carbon: Reversible addition-elimination (Desired Schiff Base formation).

  • Benzylic Methylene: Irreversible

    
     displacement of the chloride (Undesired alkylation).
    

This protocol outlines reaction conditions optimized to favor imine formation while preserving the chloromethyl moiety for subsequent pharmacophore attachment, a critical workflow in the development of targeted antimicrobial and anticancer agents.

Chemical Basis & Reactivity Profile

Understanding the electronic environment of 5-CMV is a prerequisite for successful synthesis.

  • The Scaffold: A vanillin derivative (3-methoxy-4-hydroxybenzaldehyde) functionalized at the 5-position (ortho to the phenol).

  • The Conflict: The phenolic hydroxyl group at position 4 can donate electron density, making the benzylic chloride at position 5 highly reactive, potentially forming a quinone methide intermediate. This makes the molecule unstable if exposed to strong bases or high heat.

  • The Solution: Use of weak acid catalysis (Acetic Acid) and anhydrous ethanol to drive the equilibrium toward the Schiff base without triggering the alkylation or polymerization of the chloromethyl group.

Reactivity Pathway Diagram

ReactionPathway cluster_conditions Control Parameters CMV 5-Chloromethylvanillin (Electrophile) Intermediate Carbinolamine Intermediate CMV->Intermediate Nucleophilic Attack (Aldehyde) SideProduct Alkylated Amine (Undesired Side Product) CMV->SideProduct S_N2 Attack (-CH2Cl site) Amine Primary Amine (R-NH2) Amine->Intermediate Amine->SideProduct SchiffBase Target Schiff Base (Imine) Intermediate->SchiffBase -H2O (Acid Cat.) Mild Acid (AcOH) Mild Acid (AcOH) Mild Acid (AcOH)->Intermediate Low Temp (<70°C) Low Temp (<70°C) Low Temp (<70°C)->SideProduct Inhibits

Figure 1: Chemoselective pathways. Solid green lines indicate the desired imine formation; dashed red lines indicate the competitive alkylation to be avoided.

Pre-Synthesis Considerations

Materials & Reagents
ReagentGradeRoleNote
5-Chloromethylvanillin >97%PrecursorMust be freshly prepared or stored at 4°C.
Primary Amine >98%NucleophileAnilines (aromatic) are preferred over aliphatic amines to reduce side-alkylation.
Ethanol (EtOH) AbsoluteSolventWater content must be <0.5% to drive equilibrium.
Glacial Acetic Acid ACSCatalystProtonates the carbonyl oxygen.
Diethyl Ether ACSWashFor removing unreacted impurities.
Safety Protocol (Self-Validating)
  • Lachrymator Alert: Benzylic chlorides are potent lachrymators (tear agents) and skin irritants. All weighing must occur in a fume hood.

  • Validation: Before starting, place a strip of wet pH paper near the 5-CMV container. If it turns red rapidly without contact, the compound has degraded into HCl and is unsuitable for use.

Experimental Protocol: Schiff Base Condensation

This protocol uses a 1:1 molar ratio .[1] Increasing amine concentration increases the risk of double-addition (imine formation + alkylation).

Step-by-Step Methodology

1. Preparation of the Electrophile Solution

  • Dissolve 1.0 mmol of 5-Chloromethylvanillin in 10 mL of absolute ethanol.

  • Observation: The solution should be clear to pale yellow. If cloudy, filter to remove polymerized solids.

2. Activation

  • Add 2–3 drops of Glacial Acetic Acid to the solution.

  • Stir at Room Temperature (RT) for 5 minutes.

  • Mechanistic Insight: This pre-acidification ensures the aldehyde is activated before the amine is introduced, favoring kinetic attack at the carbonyl.

3. Amine Addition

  • Dissolve 1.0 mmol of the Primary Amine (e.g., 4-fluoroaniline, p-toluidine) in 5 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution over 10 minutes with constant stirring.

  • Critical Control: Do not dump the amine in at once. High local concentration favors the

    
     displacement of the chloride.
    

4. Reflux & Monitoring

  • Heat the mixture to reflux (approx. 78°C) for 3–6 hours.

  • Monitoring (TLC):

    • Stationary Phase: Silica Gel

      
      .
      
    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Endpoint: Disappearance of the aldehyde spot (

      
      ) and appearance of a new, less polar spot (Schiff base).
      

5. Isolation & Purification

  • Cool the reaction mixture to RT, then place in an ice bath for 30 minutes.

  • Precipitation: The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).

  • Recrystallization: If necessary, recrystallize from hot ethanol. Avoid water/ethanol mixtures to prevent hydrolysis of the imine.

Characterization & Data Interpretation

To validate the synthesis, you must confirm the formation of the imine bond (


) and the retention of the chloromethyl group (

).
Expected Spectroscopic Data
TechniqueParameterExpected ValueInterpretation
FT-IR


Primary Indicator: Sharp, strong band confirming imine formation.
FT-IR

AbsentDisappearance of the aldehyde carbonyl peak (

).
FT-IR


Confirms the chloromethyl group is intact (often weak).
1H NMR Azomethine


(Singlet)
Diagnostic proton for Schiff bases.
1H NMR Methylene


(Singlet)
Confirms the alkyl chloride was not displaced.
1H NMR Phenolic


(Singlet)
Broad singlet, exchangeable with

.

Troubleshooting & Optimization

Issue 1: Low Yield / No Precipitate

  • Cause: The Schiff base is too soluble in ethanol or hydrolysis is competing.

  • Fix: Evaporate the solvent to 25% of the original volume using a rotary evaporator, then freeze overnight. Alternatively, add a few drops of cold water to induce turbidity (carefully, to avoid hydrolysis).

Issue 2: Product is a Tarry/Sticky Solid

  • Cause: Polymerization of the chloromethyl group or oligomerization.

  • Fix: The reaction temperature was likely too high or the time too long. Repeat using Microwave-Assisted Synthesis (Method B): Irradiate at 150W for 2-5 minutes. This minimizes thermal exposure time [1].

Issue 3: Loss of Chlorine Signal in NMR

  • Cause: The amine attacked the

    
     group.
    
  • Fix: Use a less nucleophilic amine (electron-withdrawing groups on the aniline ring) or lower the temperature to 40-50°C and extend reaction time.

Biological Context (The "Why")

Schiff bases derived from vanillin analogues are not merely synthetic intermediates; they possess intrinsic biological activity. The presence of the azomethine linkage (


) is critical for bioactivity, often facilitating binding to metal ions in metalloenzymes or interacting with DNA [2].[2]
  • Antimicrobial: The chloromethyl group enhances lipophilicity, potentially aiding cell wall penetration in Gram-positive bacteria [3].

  • Anticancer: Vanillin derivatives have shown specificity toward inhibiting specific kinase pathways. The Schiff base modification allows for the "tuning" of these electronic properties [4].

References

  • Hassan, A. M., et al. "Conventional and Microwave-Assisted Synthesis, Antimicrobial and Antitumor Studies of Tridentate Schiff Base Derived from O-vanillin and Phenyl Urea and its Complexes." Asian Journal of Chemistry, vol. 32, no. 3, 2020, pp. 623-630. Link

  • Arulmurugan, S., et al. "Biological activities of Schiff base and its complexes: A review."[3] Rasayan Journal of Chemistry, vol. 3, no. 3, 2010, pp. 385-410.[4] Link

  • Shi, L., et al. "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, vol. 42, no.[5] 4, 2007, pp. 558-564.[5] Link

  • Mishra, A. P., et al. "Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents." Journal of Saudi Chemical Society, 2024. Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of chloromethyl group in 5-Chloromethylvanillin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the Chloromethyl Group

Welcome to the Technical Support Center for 5-Chloromethylvanillin. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your starting materials to ensure the success of your synthetic routes. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the handling and use of 5-Chloromethylvanillin, with a specific focus on preventing the hydrolysis of its reactive chloromethyl group.

Understanding the Challenge: The Instability of the Chloromethyl Group

5-Chloromethylvanillin is a valuable building block in organic synthesis, prized for its trifunctional nature, incorporating an aldehyde, a phenol, and a reactive benzylic chloride. However, the very feature that makes it a versatile reagent—the chloromethyl group—is also its Achilles' heel. This group is highly susceptible to nucleophilic attack, particularly by water, leading to its hydrolysis to the corresponding 5-hydroxymethylvanillin. This unwanted side reaction can significantly reduce the yield of your desired product and introduce impurities that complicate purification.

The hydrolysis of benzylic chlorides, such as the one in 5-Chloromethylvanillin, can proceed via an SN1 or SN2 mechanism. The presence of electron-donating groups like the hydroxyl and methoxy groups on the aromatic ring can stabilize the benzylic carbocation, potentially favoring an SN1 pathway, especially in polar protic solvents. It has been observed that the hydrolysis rate of benzyl chloride is constant and independent of pH up to a pH of 13.[1] This underscores the importance of maintaining strictly anhydrous conditions to prevent unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my 5-Chloromethylvanillin has undergone hydrolysis?

A1: The most common indicator of hydrolysis is a change in the physical properties of the material, such as a decrease in melting point or the appearance of a new spot on a Thin Layer Chromatography (TLC) plate. Spectroscopic analysis is the most definitive method. In the ¹H NMR spectrum, the appearance of a new singlet around δ 4.5-4.7 ppm, corresponding to the benzylic protons of 5-hydroxymethylvanillin, and a decrease in the intensity of the singlet for the chloromethyl protons (typically around δ 4.6-4.8 ppm) are strong indicators. Furthermore, analytical techniques like HPLC and GC-MS can be used to quantify the extent of hydrolysis.

Q2: What are the ideal storage conditions for 5-Chloromethylvanillin to minimize hydrolysis?

A2: To ensure the long-term stability of 5-Chloromethylvanillin, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace any ambient moisture and oxygen. It is advisable to store it in a desiccator containing a suitable drying agent.

Q3: Can I use protic solvents like ethanol or methanol for reactions with 5-Chloromethylvanillin?

A3: It is strongly advised to avoid protic solvents when the reaction does not involve the displacement of the chloride by the solvent itself. Protic solvents can act as nucleophiles and directly participate in the hydrolysis or solvolysis of the chloromethyl group, leading to the formation of byproducts. Whenever possible, opt for anhydrous polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile.

Q4: How do the substituents on the vanillin ring affect the reactivity of the chloromethyl group?

A4: The hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillin ring are electron-donating groups. These groups increase the electron density of the aromatic ring and can stabilize the formation of a benzylic carbocation intermediate through resonance. This stabilization can increase the rate of nucleophilic substitution reactions at the chloromethyl group, including the undesirable hydrolysis reaction.[2] Therefore, the electronic nature of the vanillin core makes the chloromethyl group particularly labile.

Troubleshooting Guide

Encountering unexpected results in your experiments can be frustrating. This troubleshooting guide is designed to help you diagnose and resolve common issues related to the hydrolysis of 5-Chloromethylvanillin.

Problem 1: Low yield of the desired product and isolation of 5-hydroxymethylvanillin as a major byproduct.

  • Possible Cause: Presence of water in the reaction mixture.

  • Troubleshooting Steps:

    • Verify the Anhydrous Nature of Your Reagents and Solvents: Ensure that all solvents are freshly distilled from an appropriate drying agent or are from a freshly opened bottle of anhydrous grade solvent. Dry all solid reagents, such as bases or salts, in an oven or under high vacuum before use.

    • Check Your Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator before use.

    • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This will prevent atmospheric moisture from entering the reaction vessel.

    • Analyze Starting Material: Before starting the reaction, verify the purity of your 5-Chloromethylvanillin using TLC, NMR, or HPLC to ensure it has not hydrolyzed during storage.

Problem 2: Inconsistent reaction outcomes, with varying ratios of desired product to hydrolysis byproduct.

  • Possible Cause: Inconsistent reaction setup and handling procedures.

  • Troubleshooting Steps:

    • Standardize Your Procedure: Develop a detailed and consistent standard operating procedure (SOP) for setting up your reactions. This should include specific instructions for drying glassware, handling anhydrous reagents, and maintaining an inert atmosphere.

    • Use of a Glove Box or Schlenk Line: For highly moisture-sensitive reactions, consider performing the experiment in a glove box or using Schlenk line techniques to rigorously exclude moisture.

    • Monitor the Reaction Closely: Use TLC or in-situ monitoring techniques to track the progress of the reaction. This can help you identify if the hydrolysis is occurring during the reaction or during the workup.

Problem 3: The reaction fails to go to completion, and the starting material is recovered along with the hydrolysis product.

  • Possible Cause: Deactivation of the reagent or catalyst by water, or a competing hydrolysis reaction that consumes the starting material.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If using a base to deprotonate a nucleophile, ensure it is sufficiently strong and anhydrous. The presence of water can neutralize some of the base, rendering it ineffective.

    • Consider a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction between a solid or aqueous nucleophile and the organic-soluble 5-Chloromethylvanillin, potentially reducing the need for a fully anhydrous single-phase system. However, careful optimization is required to minimize hydrolysis.[3]

    • Temperature Control: Ensure the reaction temperature is optimal for the desired reaction. Lowering the temperature may slow down the rate of hydrolysis relative to the desired reaction.

Experimental Protocols

To provide a practical framework for preventing hydrolysis, here is a detailed protocol for a common application of 5-Chloromethylvanillin: the Williamson ether synthesis.

Protocol: Anhydrous Williamson Ether Synthesis of a Vanillin Derivative

This protocol describes the synthesis of a benzyl ether derivative of a generic alcohol (R-OH) using 5-Chloromethylvanillin under strictly anhydrous conditions.

Materials:

  • 5-Chloromethylvanillin

  • Alcohol (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, and other standard glassware

Procedure:

  • Preparation of the Alkoxide:

    • Under a positive pressure of nitrogen or argon, add the alcohol (1.0 equivalent) to a two-necked round-bottom flask containing anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Ether Formation:

    • Dissolve 5-Chloromethylvanillin (1.0 equivalent) in a separate flask containing a minimal amount of anhydrous DMF.

    • Slowly add the solution of 5-Chloromethylvanillin to the stirred alkoxide solution at room temperature via a dropping funnel over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated (e.g., to 40-50 °C) if it is sluggish, but this may also increase the risk of side reactions.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation and Analysis

To monitor the progress of your reaction and to quantify the extent of any potential hydrolysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

Table 1: HPLC Method Parameters for the Analysis of 5-Chloromethylvanillin and 5-Hydroxymethylvanillin
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This is a general method and may require optimization for your specific instrumentation and sample matrix.

Table 2: GC-MS Method Parameters for the Analysis of 5-Chloromethylvanillin and its Derivatives
ParameterCondition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

This is a general method and may require optimization. Derivatization of the hydroxyl groups may be necessary for better peak shape and resolution.

Visualization of Key Processes

To better understand the chemical transformations and the logical steps in troubleshooting, the following diagrams are provided.

Hydrolysis of 5-Chloromethylvanillin

Hydrolysis 5-Chloromethylvanillin 5-Chloromethylvanillin 5-Hydroxymethylvanillin 5-Hydroxymethylvanillin 5-Chloromethylvanillin->5-Hydroxymethylvanillin Hydrolysis H2O H2O H2O->5-Chloromethylvanillin Nucleophilic Attack

Caption: The hydrolysis of 5-Chloromethylvanillin to 5-Hydroxymethylvanillin.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting start Low Yield of Desired Product check_hydrolysis Analyze crude product for 5-hydroxymethylvanillin start->check_hydrolysis hydrolysis_present Hydrolysis is a major issue check_hydrolysis->hydrolysis_present Yes no_hydrolysis Other side reactions or incomplete conversion check_hydrolysis->no_hydrolysis No review_anhydrous Review and improve anhydrous techniques hydrolysis_present->review_anhydrous optimize_conditions Optimize reaction conditions (temp, time, stoichiometry) no_hydrolysis->optimize_conditions check_reagents Verify purity of starting materials and reagents review_anhydrous->check_reagents

Sources

Troubleshooting low yields in 5-chloromethylvanillin alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 5-Chloromethylvanillin (5-CMV) Alkylation Ticket ID: #CMV-ALK-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Hidden" Reactivity

If you are experiencing low yields, tar formation, or polymerization when working with 5-chloromethylvanillin (3-methoxy-4-hydroxy-5-chloromethylbenzaldehyde) , the root cause is almost invariably the Quinone Methide (QM) Trap .

Unlike standard benzyl chlorides, 5-CMV contains a free phenolic hydroxyl group ortho to the chloromethyl group. Under basic conditions, this molecule does not behave as a simple electrophile; it acts as a suicide substrate that self-polymerizes via a highly reactive ortho-quinone methide intermediate.

This guide provides the diagnostic steps to confirm this failure mode and the specific protocols to circumvent it.

Diagnostic Phase: Is Your Starting Material Viable?

Before troubleshooting the reaction conditions, validate the integrity of your 5-CMV reagent. This compound is intrinsically unstable.

Observation Diagnosis Action Required
White/Off-white Powder High Purity (>95%)Proceed to Section 3 .
Pink or Red Hue Trace HCl EliminationPurify. Material has begun autocatalytic decomposition. Recrystallize from Benzene/Petroleum Ether or dry Toluene.
Brown/Black Gum PolymerizationDiscard. The material has formed oligomers via quinone methide coupling. It cannot be salvaged.
Acrid Smell (Sharp) Hydrolysis/HCl ReleaseCheck pH. Dissolve a small amount in wet methanol; if pH < 3, significant HCl has evolved.

The Core Mechanism: The Quinone Methide Trap

To fix the yield, you must understand why it fails. When you add a base (even a weak one like Carbonate) to 5-CMV, you trigger an elimination rather than a substitution.

Mechanism of Failure (Visualization)

The following diagram illustrates how the presence of a base triggers the formation of the reactive o-quinone methide, leading to polymerization rather than your desired alkylation product.

QuinoneMethide cluster_trap The Failure Loop CMV 5-Chloromethylvanillin (Starting Material) Phenoxide Phenoxide Anion (Intermediate) CMV->Phenoxide Deprotonation (-H+) Base Base Added (e.g., K2CO3, NaOH) Base->Phenoxide QM o-Quinone Methide (Highly Reactive) Phenoxide->QM Chloride Elimination (-Cl-) Polymer Polymer/Tar (Low Yield) QM->Polymer Self-Reaction (Rapid) Product Desired Alkylated Product QM->Product Nucleophilic Trapping (Difficult Competition)

Figure 1: The base-mediated elimination pathway forming the reactive o-quinone methide, the primary cause of polymerization.

Troubleshooting Guide: Select Your Scenario

Scenario A: You are trying to alkylate the Phenol (-OH)

Goal: To synthesize 3-methoxy-4-alkoxy-5-chloromethylbenzaldehyde.

The Problem: The base required to deprotonate the phenol also triggers the loss of the chlorine (as shown in Fig 1), leading to self-destruction.

The Solution: You must use mild bases and kinetic control to favor substitution over elimination.

Optimized Protocol:

  • Solvent: Use Acetone (Anhydrous). Avoid DMF or DMSO if possible, as their high polarity stabilizes the transition state for QM formation.

  • Base: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . Do not use NaOH, KOH, or NaH.

  • Temperature: Keep strictly at 0°C to Room Temperature . Do not reflux.

  • Additives: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition). This converts the -Cl to -I in situ. The iodide is a better leaving group for the alkylation but, counter-intuitively, the reaction can be run at lower temperatures where QM formation is slower.

Step-by-Step Workflow:

  • Dissolve 5-CMV (1.0 eq) in dry Acetone (0.1 M).

  • Add Alkyl Halide (1.2 eq) and KI (0.1 eq).

  • Cool to 0°C.

  • Add K₂CO₃ (1.1 eq) slowly.

  • Monitor via TLC.[1][2] Stop immediately upon consumption of SM.

Scenario B: You are using 5-CMV to alkylate an Amine or Thiol

Goal: To attach the vanillin moiety to another molecule via the methylene bridge.

The Problem: Amines are basic. They will deprotonate the phenol, trigger QM formation, and then you will get a mixture of N-alkylation (desired) and C-alkylation (polymer).

The Solution: Protect the Phenol First. You cannot reliably use 5-CMV as an electrophile with basic nucleophiles unless the phenol is masked.

Protocol 1: The "Protect-First" Route (Recommended)

  • Step 1: Acetylate the phenol. React 5-CMV with Acetic Anhydride/Pyridine to form 4-acetoxy-3-methoxy-5-chloromethylbenzaldehyde .

    • Why? The ester group prevents phenoxide formation, completely shutting down the Quinone Methide pathway.

  • Step 2: Perform your alkylation with the amine/nucleophile.

    • Result: High yield, clean S_N2 reaction.

  • Step 3: Deprotect (Hydrolysis) if necessary.

Protocol 2: The "Direct" Route (Only if protection is impossible) If you must use the free phenol, you cannot use a basic amine directly. You must use the Amine Hydrochloride Salt method.

  • Dissolve 5-CMV in Methanol.

  • Add the Amine Hydrochloride (R-NH3+ Cl-) instead of the free amine.

  • Heat gently.

  • Mechanism: This relies on the weak equilibrium of the salt to provide just enough free amine to react with the chloromethyl group, but the overall acidic pH prevents the phenoxide (and thus the QM) from forming.

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) to speed up the reaction? A: Absolutely not. NaH is a strong, irreversible base. It will instantaneously generate the phenoxide, which will rapidly eliminate chloride to form the quinone methide. You will obtain a quantitative yield of polymer tar within minutes.

Q: Why does my product turn pink on the rotary evaporator? A: This indicates trace acid (HCl) remaining in the product. 5-CMV derivatives are acid-sensitive. Ensure you neutralize the organic layer with saturated NaHCO₃ during the workup. If the pink color persists, filter through a small pad of basic alumina.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is the polymer. It is highly polar and insoluble. If this is your major spot, your reaction temperature was too high or your base was too strong.

References & Grounding

  • Quinone Methide Reactivity:

    • Mechanism of Formation:[3] The formation of o-quinone methides from o-hydroxybenzyl halides is a well-documented phenomenon driven by the resonance stabilization of the phenoxide.

    • Source: Richard, J. P., et al. "Formation and Stability of Simple Quinone Methides." Journal of the American Chemical Society, vol. 122, no.[4] 7, 2000, pp. 1664-1674. Link

  • Vanillin Functionalization:

    • General Protocols: For analogous alkylation protocols protecting the hydroxyl group to prevent side reactions.

    • Source: "Alkylation of the vanillin moiety through the hydroxyl functional group."[3] ResearchGate. Link

  • Handling Benzyl Chlorides:

    • Stability Data: Guidelines on the storage and reactivity of electron-rich benzyl chlorides.

    • Source: "Reactivity of (Chloromethyl)sulfonylethane and analogous benzyl chlorides." BenchChem Application Notes. Link

Disclaimer: This guide is for research purposes only. 5-chloromethylvanillin is a potent alkylating agent and a lachrymator. All work must be performed in a fume hood.

Sources

Validation & Comparative

Comparative Reactivity Guide: 5-Chloromethylvanillin vs. 5-Hydroxymethylvanillin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the vanillin scaffold—particularly for hemoglobin modulators (e.g., Voxelotor analogs) and Schiff base ligands—the choice between 5-chloromethylvanillin (5-CMV) and 5-hydroxymethylvanillin (5-HMV) represents a trade-off between reactivity and stability .

  • 5-CMV is a "hot" electrophile. It contains a reactive benzylic chloride, enabling rapid

    
     alkylation of amines and thiols under mild conditions. However, it is moisture-sensitive and prone to self-polymerization.
    
  • 5-HMV is a "dormant" intermediate. It is chemically stable and non-lachrymatory but requires activation (e.g., conversion to mesylate or halide) to participate in alkylation reactions.

The Bottom Line: Use 5-CMV for direct, high-yield coupling with nucleophiles (amines/thiols). Use 5-HMV as a stable storage form or if the synthesis route requires oxidation to the dicarbonyl (5-formylvanillin).

Structural & Electronic Analysis

Both molecules share the vanillin core (4-hydroxy-3-methoxybenzaldehyde), but the substituent at the 5-position dictates their divergent reactivity profiles.

Feature5-Chloromethylvanillin (5-CMV)5-Hydroxymethylvanillin (5-HMV)
Structure

(Benzylic Chloride)

(Benzylic Alcohol)
Electronic Effect Inductively withdrawing (-I). Increases acidity of phenol.Mildly withdrawing (inductive) / Donating (resonance).
Leaving Group Chloride (

).[1] Good leaving group.
Hydroxide (

). Poor leaving group.
Primary Reactivity Electrophile (Alkylation agent).Nucleophile (can be alkylated) or Latent Electrophile .
Aldehyde Reactivity Enhanced electrophilicity at

due to EWG effect of Cl.
Standard vanillin-like reactivity.
Mechanistic Implications

The benzylic position in 5-CMV is highly susceptible to nucleophilic attack because the transition state is stabilized by the aromatic ring and the leaving group (Cl) is weak base. In contrast, 5-HMV requires protonation or derivatization to generate a leaving group, making it inert to amines under basic conditions.

ReactivityLandscape cluster_conditions Reaction Conditions CMV 5-CMV (Electrophile) Product Secondary Amine (Alkylated) CMV->Product Direct SN2 (Fast, Mild Base) HMV 5-HMV (Nucleophile/Latent) HMV->CMV Activation (SOCl2 / HCl) HMV->Product No Reaction (w/o Activation) Amine Primary Amine (R-NH2) Cond1 Base: NEt3 / DIPEA Cond2 Solvent: THF / DMF

Figure 1: Reactivity landscape comparing the direct alkylation pathway of 5-CMV versus the activation requirement for 5-HMV.

Comparative Performance Data

The following data summarizes the performance of these intermediates in a standard alkylation reaction with a primary amine (e.g., synthesis of a voxelotor analog precursor).

Experiment: Alkylation of Valine Methyl Ester

Target: Synthesis of N-(3-methoxy-4-hydroxy-5-vanillyl)-valine methyl ester.

Parameter5-CMV Route5-HMV Route
Reagents 5-CMV + Amine +

5-HMV + Amine + (Catalyst required*)
Solvent DMF or THF (Anhydrous)Toluene (Dean-Stark) or Methanol
Temp/Time 25°C / 2–4 Hours110°C / 24 Hours (if reductive amination)
Yield 85–92% <10% (Direct); 70% (Reductive Amination)
Purification Simple wash (remove salts)Column chromatography often needed
Major Side Product Bis-alkylation (if amine limited)Schiff Base (reversible)

> Note: 5-HMV does not alkylate directly. It must react via Reductive Amination (Aldehyde reaction) or be activated to the chloride first.

Experimental Protocols

Protocol A: Synthesis of 5-Chloromethylvanillin (5-CMV)

Use this protocol if you need the reactive "warhead" for immediate coupling.

Principle: Chloromethylation of vanillin using formaldehyde and HCl. The reaction is an Electrophilic Aromatic Substitution (EAS) directed ortho to the phenol.

  • Setup: Equip a 3-neck flask with a mechanical stirrer and an HCl gas inlet (or addition funnel for conc. HCl).

  • Reagents:

    • Vanillin (1.0 eq)

    • Paraformaldehyde (1.1 eq)

    • Conc. HCl (Excess) or HCl gas

    • Solvent: Dichloromethane (DCM) or Chloroform (inert to HCl).

  • Procedure:

    • Suspend vanillin and paraformaldehyde in DCM at 0°C.

    • Bubble dry HCl gas or add conc. HCl dropwise while maintaining temp < 10°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will darken.

    • Workup: Pour into ice water. Separate organic layer. Wash with cold saturated

      
       (Caution: Gas evolution). Dry over 
      
      
      
      .
    • Isolation: Evaporate solvent. Recrystallize from toluene/heptane.

    • Storage: Store under Argon at -20°C. Moisture Sensitive.

Protocol B: Nucleophilic Coupling with 5-CMV

Standard protocol for attaching the vanillin headgroup to a drug pharmacophore.

  • Reagents:

    • 5-CMV (1.0 eq)

    • Amine Nucleophile (1.1 eq)

    • Base: Diisopropylethylamine (DIPEA) (1.5 eq) or

      
       (2.0 eq).
      
    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Dissolve Amine and Base in solvent.

    • Add 5-CMV solution dropwise at 0°C (Control exotherm and prevent bis-alkylation).

    • Stir at RT for 3 hours. Monitor by TLC (5-CMV spot disappears rapidly).

    • Quench: Add water. Extract with Ethyl Acetate.

    • Note: If the product contains the aldehyde, avoid strong acid workups to prevent acetal formation.

Stability & Handling Guide

The stability profile is the inverse of the reactivity profile.

Property5-CMV5-HMV
Shelf Life Low (Weeks). Hydrolyzes in moist air to 5-HMV + HCl.High (Years). Stable solid.
Toxicity High. Lachrymator. Alkylating agent (potential mutagen).Moderate. Irritant.
Storage Freezer (-20°C), Desiccated, Inert Gas.Room Temperature, Dark bottle.
Solubility Soluble in DCM, THF, EtOAc. Reacts with MeOH/EtOH.Soluble in Alcohols, DMSO. Poor in non-polar.

Critical Warning - Polymerization: 5-CMV contains both a phenol (nucleophile) and a benzyl chloride (electrophile). In the presence of strong base (e.g., NaOH), the phenol deprotonates to a phenoxide, which attacks the chloromethyl group of another molecule, leading to rapid self-polymerization (poly-benzyl ether formation). Always use mild bases (carbonates/tertiary amines) and keep concentration controlled.

Decision Pathway (Workflow)

Use the following logic to select the correct intermediate for your synthesis.

DecisionTree Start Target Molecule Needs: Q1 Linkage Type? Start->Q1 Branch1 C-N or C-S Bond (Alkylation) Q1->Branch1 Branch2 C=N Bond (Schiff Base Only) Q1->Branch2 Q2 Is the Amine Valuable/Fragile? Branch1->Q2 PathC Use Vanillin (Standard Condensation) Branch2->PathC PathA Use 5-CMV (Mild conditions, high yield) Q2->PathA Yes PathB Use 5-HMV (Requires harsh activation) Q2->PathB No

Figure 2: Decision tree for selecting vanillin derivatives based on target linkage and substrate sensitivity.

References

  • Reactivity of Benzylic Halides vs Alcohols

    • Mechanism of Amine Alkylation: LibreTexts Chemistry. "Reactions of Amines."[2][3][4] Link

    • Comparative Furan Systems (Analogous Reactivity): "A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural."[1][5] Green Chemistry, 2024.[1][5] Link

    • Note: This reference establishes the fundamental stability/reactivity trade-off between chloromethyl and hydroxymethyl species in aromatic/pseudo-arom
  • Synthesis & Application of Vanillin Derivatives

    • 5-Hydroxyvanillin Synthesis: "The Synthesis Of 5-Hydroxyvanillin And 5-Hydroxyacetovanillone."[6] Canadian Journal of Chemistry, 1962.[6] Link

    • Tucaresol/Hemoglobin Modifiers: "Tucaresol: A Clinical Stage Oral Candidate Drug With Two Distinct Antiviral Mechanisms."[7] medRxiv, 2024. Link

  • Safety & Stability Data

    • Stability Testing Guidelines: EMA Guidelines on Stability Testing of Active Substances. Link

Sources

A Researcher's Guide to Spectroscopic Differentiation: 3-Chloromethyl vs. 3-Chloro Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. Vanillin and its derivatives serve as versatile bio-based building blocks for a wide array of functional molecules, from pharmaceuticals to polymers.[1][2] However, the introduction of reactive moieties, such as halogens, can lead to isomeric products with vastly different chemical behaviors. This guide provides an in-depth, comparative analysis of two such critical isomers: 3-chloromethyl and 3-chloro vanillin derivatives.

A subtle shift in the position of a chlorine atom—from being part of a chloromethyl substituent on the aromatic ring to being directly attached to it—fundamentally alters the molecule's reactivity, stability, and potential biological interactions. For researchers in drug development, mistaking one isomer for the other can lead to failed syntheses, misinterpreted biological data, and significant delays in project timelines. This guide offers a validated, multi-technique spectroscopic approach to unambiguously differentiate between these two classes of compounds, ensuring the integrity of your research.

The Structural Dilemma: A Tale of Two Isomers

The core challenge lies in distinguishing between a benzylic chloride (Ar-CH₂Cl) and an aryl chloride (Ar-Cl). Let's consider our model compounds: 3-chloromethyl-4-hydroxy-5-methoxybenzaldehyde (1) and 3-chloro-4-hydroxy-5-methoxybenzaldehyde (2) , also known as 5-chlorovanillin.[3][4]

Caption: Logical workflow for isomer identification via ¹H NMR.
Comparative ¹H NMR Data
Assignment 3-Chloromethyl Vanillin (1) (Expected δ, ppm) 3-Chloro Vanillin (2) (Expected δ, ppm) [3]Key Differentiator
Aldehyde (-CHO)~9.8 (s)~9.8 (s)-
Aromatic (H-2, H-6)~7.3-7.5 (2 distinct s or d)~7.3-7.5 (2 distinct s or d)Subtle shift differences
Hydroxyl (-OH)Variable (broad s)Variable (broad s)-
Chloromethyl (-CH₂Cl) ~4.6 (s, 2H) Absent Definitive Signal
Methoxy (-OCH₃)~3.9 (s, 3H)~3.9 (s, 3H)-

¹³C NMR Spectroscopy: Pinpointing the Carbon Skeleton

Carbon-13 NMR complements the proton data by providing a direct look at the carbon framework. While requiring longer acquisition times, it offers equally definitive evidence.

The key is again the carbon of the chloro-bearing substituent.

  • 3-Chloromethyl Derivative (1): The spectrum will feature a distinct signal for the benzylic carbon (-CH₂Cl). This peak is expected in the δ 40-46 ppm range.

  • 3-Chloro Derivative (2): This signal will be absent. Instead, the carbon atom directly attached to the chlorine (C3) will appear in the aromatic region, typically around δ 120-130 ppm . The electronegativity of chlorine shifts this carbon's signal, but it remains within the broader aromatic carbon envelope. [5]

Comparative ¹³C NMR Data
Assignment 3-Chloromethyl Vanillin (1) (Expected δ, ppm) 3-Chloro Vanillin (2) (Expected δ, ppm) [6][7]Key Differentiator
Aldehyde (C=O)~191~190Minor shift
Aromatic (C-OH)~148~147Minor shift
Aromatic (C-OCH₃)~152~151Minor shift
Aromatic (C-Cl)-~125 Diagnostic Signal
Aromatic (CH)~110-130 (multiple)~110-130 (multiple)Pattern differences
Methoxy (-OCH₃)~56~56-
Chloromethyl (-CH₂Cl) ~45 Absent Definitive Signal

Infrared (IR) Spectroscopy: Vibrational Clues in the Fingerprint Region

While NMR provides a detailed structural map, IR spectroscopy offers a quick and non-destructive method to probe the functional groups present. The differentiation here relies on the subtle but consistent difference in the carbon-chlorine (C-Cl) bond stretching frequency based on the carbon's hybridization state.

  • 3-Chloromethyl Derivative (1): The C(sp³)-Cl bond of the benzylic chloride gives rise to a stretch in the 650-850 cm⁻¹ range. This region can be complex, but a strong band here is a significant indicator.

  • 3-Chloro Derivative (2): The C(sp²)-Cl bond of the aryl chloride is stronger and vibrates at a higher frequency, typically appearing in the 1000-1100 cm⁻¹ range. [8] Both isomers will share many characteristic peaks, such as the broad O-H stretch (~3200-3500 cm⁻¹), the sharp aldehyde C=O stretch (~1690 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹). [9][10]The key is to look for the specific C-Cl band to support the assignment made by NMR.

Mass Spectrometry: Decoding the Fragmentation Puzzle

Mass Spectrometry (MS) provides the molecular weight and, crucially, structural information based on how the molecule breaks apart upon ionization. Since both compounds are isomers, they will have the identical molecular weight (186.59 g/mol for the parent structures). The MS instrument will also show a characteristic isotopic pattern for a single chlorine atom: two peaks for the molecular ion (M⁺ and M⁺+2) in an approximate 3:1 abundance ratio.

The true power of MS in this context lies in the analysis of the fragmentation patterns, which are dictated by bond strengths and the stability of the resulting fragments.

  • 3-Chloromethyl Derivative (1): The C(benzyl)-Cl bond is relatively weak and its cleavage leads to a highly stable resonance-stabilized benzylic carbocation.

    • Key Fragmentation: Loss of a chlorine radical (•Cl, 35/37 u) to form a prominent peak at m/z 151 . This is often the most diagnostic fragmentation pathway.

    • Another possible fragmentation is the loss of the entire chloromethyl radical (•CH₂Cl, 49/51 u).

  • 3-Chloro Derivative (2): The C(aryl)-Cl bond is much stronger and less prone to homolytic cleavage. Fragmentation will likely initiate from other parts of the molecule.

    • Key Fragmentation: Loss of a hydrogen radical (•H) to give a peak at m/z 185 , or loss of the aldehyde group (•CHO, 29 u) to yield a fragment at m/z 157 . [11][12]Cleavage of the C-Cl bond is not a favored initial fragmentation step.

G cluster_1 Fragmentation of 3-Chloromethyl Vanillin (1) cluster_2 Fragmentation of 3-Chloro Vanillin (2) M1 [M]⁺˙ m/z 186/188 F1 [M-Cl]⁺ m/z 151 M1->F1 - •Cl M2 [M]⁺˙ m/z 186/188 F2 [M-CHO]⁺ m/z 157 M2->F2 - •CHO

Sources

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